1-Allyl-7-methoxy-2-tetralone
Overview
Description
1-Allyl-7-methoxy-2-tetralone is an organic compound with the molecular formula C14H16O2 It is a derivative of tetralone, featuring an allyl group and a methoxy group attached to the tetralone core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-7-methoxy-2-tetralone can be synthesized through various methods. One common approach involves the alkylation of 7-methoxy-2-tetralone with an allyl halide in the presence of a base. The reaction typically proceeds under mild conditions, using solvents such as dimethylformamide or tetrahydrofuran. The reaction is often catalyzed by a phase-transfer catalyst to enhance the yield and selectivity .
Industrial Production Methods: In industrial settings, continuous-flow synthesis is often employed for the production of 7-methoxy-1-tetralone, a key intermediate in the synthesis of this compound. This method offers advantages such as reduced reaction time, improved reaction efficiency, and better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-7-methoxy-2-tetralone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Allyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tetralones with various functional groups.
Scientific Research Applications
1-Allyl-7-methoxy-2-tetralone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-allyl-7-methoxy-2-tetralone involves its interaction with various molecular targets and pathways. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
1-Methyl-7-methoxy-2-tetralone: Similar structure but with a methyl group instead of an allyl group.
7-Methoxy-1-tetralone: Lacks the allyl group, used as an intermediate in various syntheses.
1-Allyl-2-tetralone: Similar structure but without the methoxy group.
Uniqueness: 1-Allyl-7-methoxy-2-tetralone is unique due to the presence of both the allyl and methoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-methoxy-1-prop-2-enyl-3,4-dihydro-1H-naphthalen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-3-4-12-13-9-11(16-2)7-5-10(13)6-8-14(12)15/h3,5,7,9,12H,1,4,6,8H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHTVPCDRIWPFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(=O)C2CC=C)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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